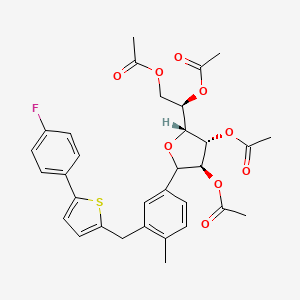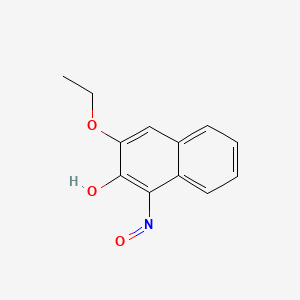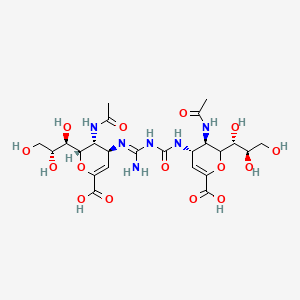
Zanamivir Dimer (EP ImpurityA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for specific industrial applications.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetamido and carbamimidoyl derivatives with comparable structures and functional groups. Examples include:
- (3R,4S)-3-Acetamido-4-(3-(N-((2R,3R,4S)-3-acetamido-6-carboxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-4-yl)carbamimidoyl)ureido)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic Acid analogs
- Other pyran derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C24H36N6O15 |
|---|---|
Peso molecular |
648.6 g/mol |
Nombre IUPAC |
(3R,4S)-3-acetamido-4-[[N'-[(2S,3R,4S)-3-acetamido-6-carboxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-4-yl]carbamimidoyl]carbamoylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C24H36N6O15/c1-7(33)26-15-9(3-13(21(39)40)44-19(15)17(37)11(35)5-31)28-23(25)30-24(43)29-10-4-14(22(41)42)45-20(16(10)27-8(2)34)18(38)12(36)6-32/h3-4,9-12,15-20,31-32,35-38H,5-6H2,1-2H3,(H,26,33)(H,27,34)(H,39,40)(H,41,42)(H4,25,28,29,30,43)/t9-,10-,11+,12+,15+,16+,17+,18+,19-,20?/m0/s1 |
Clave InChI |
KVFLJGVDRKVWIJ-MARPOOJWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C=C(O[C@@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)NC(=O)N[C@H]2C=C(OC([C@@H]2NC(=O)C)[C@@H]([C@@H](CO)O)O)C(=O)O |
SMILES canónico |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)NC(=NC2C=C(OC(C2NC(=O)C)C(C(CO)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


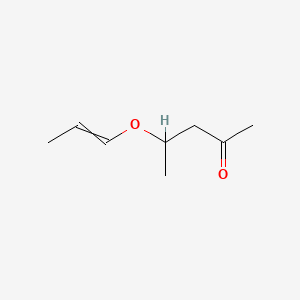
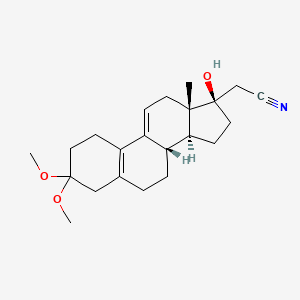
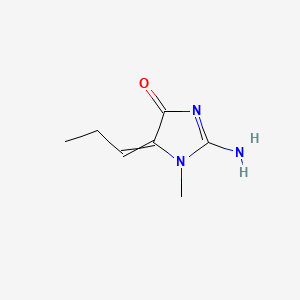
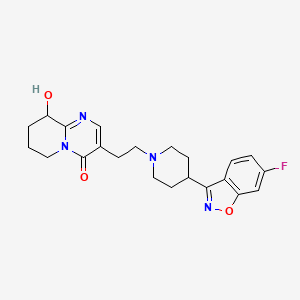

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
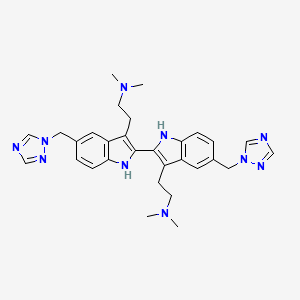
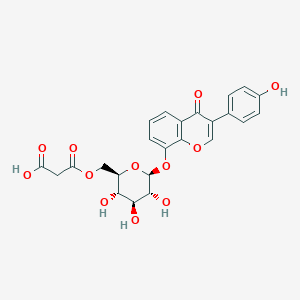
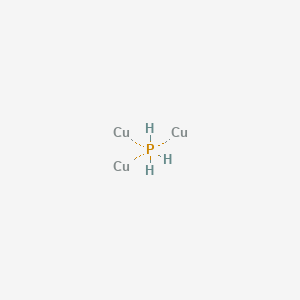
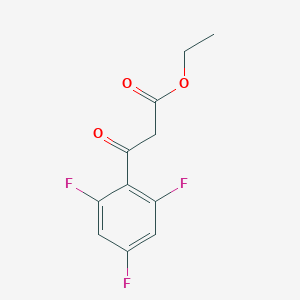
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)

